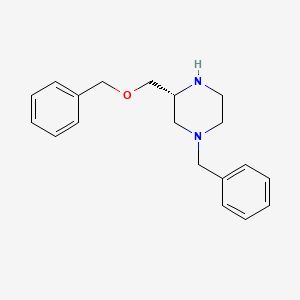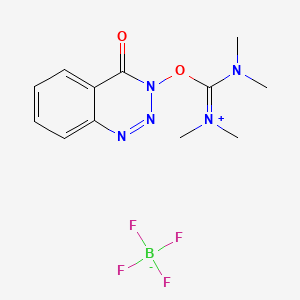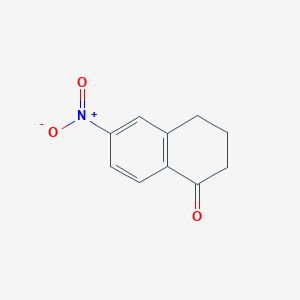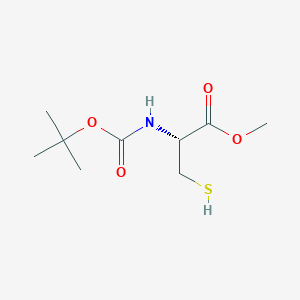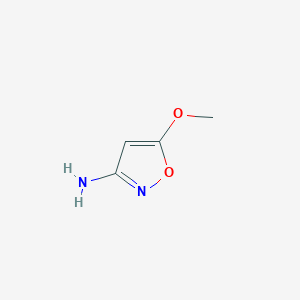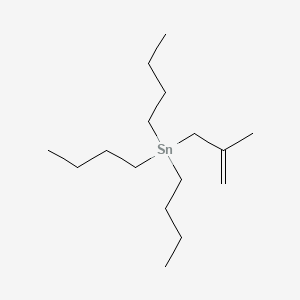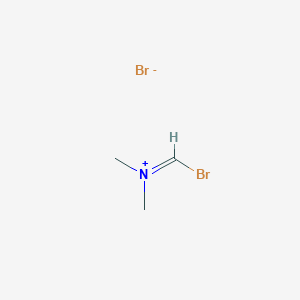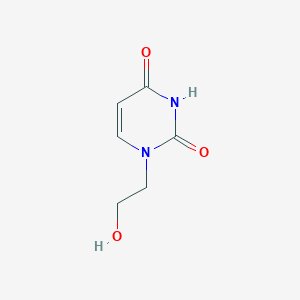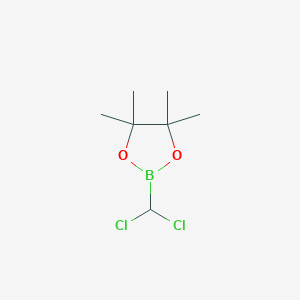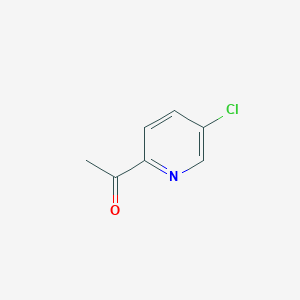
1-(5-氯吡啶-2-基)乙酮
概述
描述
1-(5-Chloropyridin-2-yl)ethanone, also known as 5-Chloro-2-pyridone, is an organic compound with a molecular formula of C5H5ClNO. It is a colorless solid that is soluble in water and alcohols. This compound has several uses in various scientific fields, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a biochemical and physiological research tool. In
科学研究应用
催化行为和复合物形成
1-(5-氯吡啶-2-基)乙酮衍生物已被用于合成与铁(II)和钴(II)二氯化物配位形成配合物的三齿配体。这些配合物在与甲基铝氧烷(MAO)或改性甲基铝氧烷(MMAO)激活时表现出对乙烯的催化活性,包括寡聚和聚合反应。连接到亚胺基的芳基上的特定取代基影响了催化活性,在升高的乙烯压力下观察到最高的活性(Sun et al., 2007)。
抗微生物活性
从1-(5-氯吡啶-2-基)乙酮衍生的合成化合物显示出显著的抗微生物活性。例如,1-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮表现出有希望的抗微生物特性,最小抑制浓度(MIC)值在30.2 - 43.2 μg cm-3范围内。这表明这类化合物可能是对抗各种微生物感染的有效药剂(Salimon, Salih, & Hussien, 2011)。
腐蚀抑制
对1-(5-氯吡啶-2-基)乙酮衍生物的研究还延伸到腐蚀抑制领域。例如,合成了1-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)乙酮,并发现其作为腐蚀抑制剂对腐蚀性盐酸环境中的低碳钢具有新的腐蚀抑制作用。研究详细说明了抑制剂的效率随着其浓度的增加而增加,突出了其保护金属免受腐蚀的潜力(Jawad et al., 2020)。
先进材料合成
从1-(5-氯吡啶-2-基)乙酮衍生的化合物已被用于合成具有潜在应用于各种技术领域的先进材料。例如,利用多组分多米诺反应策略导致了包含吡啶和芴基团的多功能环境敏感荧光基尼科酰胺的合成。这些化合物表现出强烈的蓝绿色荧光发射,可用于材料科学和其他应用领域(Hussein, El Guesmi, & Ahmed, 2019)。
作用机制
Mode of Action
The exact mode of action of 1-(5-Chloropyridin-2-yl)ethanone is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Chloropyridin-2-yl)ethanone . .
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMEQBXUFPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436217 | |
| Record name | 1-(5-chloropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)ethanone | |
CAS RN |
94952-46-2 | |
| Record name | 1-(5-chloropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloropyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


